molecular formula C13H21ClN2O B13651674 (S)-2-Amino-2-(4-(piperidin-1-yl)phenyl)ethan-1-ol hydrochloride

(S)-2-Amino-2-(4-(piperidin-1-yl)phenyl)ethan-1-ol hydrochloride

Cat. No.: B13651674
M. Wt: 256.77 g/mol
InChI Key: RGQHPQHXNGZENG-BTQNPOSSSA-N
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Description

(S)-2-Amino-2-(4-(piperidin-1-yl)phenyl)ethan-1-ol hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an amino alcohol moiety. This compound is often used in various scientific research applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-(piperidin-1-yl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to the Phenyl Group: The piperidine ring is then attached to a phenyl group through nucleophilic substitution reactions.

    Introduction of the Amino Alcohol Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-(piperidin-1-yl)phenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-2-(4-(piperidin-1-yl)phenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-(piperidin-1-yl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(4-(piperidin-1-yl)phenyl)ethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenyl group, and amino alcohol moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77 g/mol

IUPAC Name

(2S)-2-amino-2-(4-piperidin-1-ylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C13H20N2O.ClH/c14-13(10-16)11-4-6-12(7-5-11)15-8-2-1-3-9-15;/h4-7,13,16H,1-3,8-10,14H2;1H/t13-;/m1./s1

InChI Key

RGQHPQHXNGZENG-BTQNPOSSSA-N

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)[C@@H](CO)N.Cl

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(CO)N.Cl

Origin of Product

United States

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